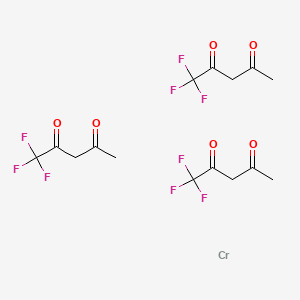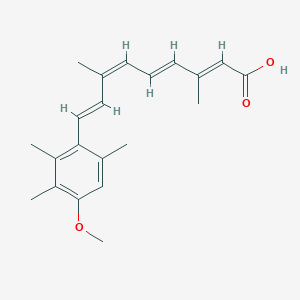
9-cis Acitretin
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
9-cis Acitretin is a synthetic retinoid, a derivative of vitamin A, known for its therapeutic applications, particularly in dermatology. It is a geometric isomer of acitretin, which is used in the treatment of severe psoriasis and other skin disorders. Retinoids, including this compound, play a crucial role in regulating cell growth, differentiation, and apoptosis.
準備方法
Synthetic Routes and Reaction Conditions: The synthesis of 9-cis Acitretin involves several steps, starting from the reaction of 3-formyl-crotonic acid butyl ester with 5-(4-methoxy-2,3,6-trimethylphenyl)-3-methyl-penta-2,4-diene-l-triphenyl phosphonium bromide. This reaction is carried out in the presence of a mild inorganic base, followed by isomerization using iodine to achieve the desired trans isomer with high purity .
Industrial Production Methods: Industrial production of this compound follows similar synthetic routes but on a larger scale, ensuring stringent control over reaction conditions to maintain high yield and purity. The process involves multiple purification steps to isolate the final product, ensuring it meets regulatory standards for pharmaceutical use .
化学反応の分析
Types of Reactions: 9-cis Acitretin undergoes various chemical reactions, including:
Oxidation: Conversion to its oxidized form, such as 4-oxo-9-cis Acitretin.
Reduction: Reduction reactions to form different isomers.
Substitution: Reactions involving the substitution of functional groups.
Common Reagents and Conditions:
Oxidation: Typically involves reagents like cytochrome P450 enzymes.
Reduction: Utilizes reducing agents under controlled conditions.
Substitution: Involves nucleophilic or electrophilic reagents depending on the desired substitution.
Major Products: The major products formed from these reactions include various isomers and oxidized derivatives, which are studied for their biological activities and potential therapeutic applications .
科学的研究の応用
9-cis Acitretin has a wide range of applications in scientific research:
Chemistry: Used as a model compound to study retinoid chemistry and reaction mechanisms.
Biology: Investigated for its role in cell differentiation and apoptosis.
Medicine: Primarily used in dermatology for treating severe psoriasis and other skin disorders.
Industry: Utilized in the development of new retinoid-based therapies and cosmetic products.
作用機序
The mechanism of action of 9-cis Acitretin involves binding to retinoid receptors, such as retinoic acid receptors (RARs) and retinoid X receptors (RXRs). This binding regulates gene transcription, leading to normalization of cell growth and differentiation. The exact molecular pathways are still under investigation, but it is believed that this compound modulates the expression of genes involved in cell cycle regulation and apoptosis .
類似化合物との比較
All-trans Retinoic Acid: Another retinoid with similar therapeutic applications but different receptor binding affinities.
13-cis Retinoic Acid: Used in the treatment of severe acne and other skin conditions.
Etretinate: A precursor to acitretin with a longer half-life and different pharmacokinetic properties.
Uniqueness: 9-cis Acitretin is unique due to its ability to bind both RARs and RXRs, making it a versatile compound in retinoid therapy. Its geometric isomerism also provides distinct biological activities compared to other retinoids .
特性
分子式 |
C21H26O3 |
|---|---|
分子量 |
326.4 g/mol |
IUPAC名 |
(2E,4E,6Z,8E)-9-(4-methoxy-2,3,6-trimethylphenyl)-3,7-dimethylnona-2,4,6,8-tetraenoic acid |
InChI |
InChI=1S/C21H26O3/c1-14(8-7-9-15(2)12-21(22)23)10-11-19-16(3)13-20(24-6)18(5)17(19)4/h7-13H,1-6H3,(H,22,23)/b9-7+,11-10+,14-8-,15-12+ |
InChIキー |
IHUNBGSDBOWDMA-CJJRUFRZSA-N |
異性体SMILES |
CC1=CC(=C(C(=C1/C=C/C(=C\C=C\C(=C\C(=O)O)\C)/C)C)C)OC |
正規SMILES |
CC1=CC(=C(C(=C1C=CC(=CC=CC(=CC(=O)O)C)C)C)C)OC |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。



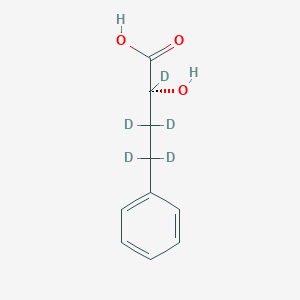
![N,N-dimethyl-7-oxabicyclo[4.1.0]heptane-3-carboxamide](/img/structure/B13401193.png)
![Dipotassium;3-[3-(carboxylatomethylamino)-2-hydroxyphenyl]propanoate](/img/structure/B13401208.png)
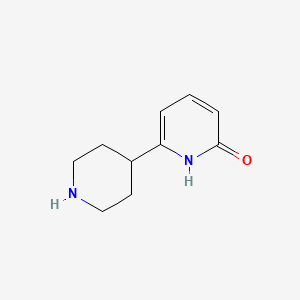

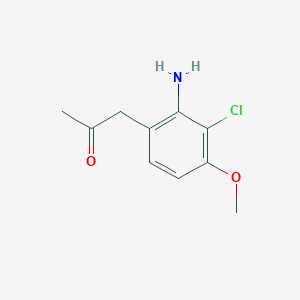

![1-([1,3]Oxazolo[4,5-b]pyridin-2-yl)octadec-9-en-1-one](/img/structure/B13401222.png)
![7-[[2-(3,5-dichloro-4-oxopyridin-1-yl)acetyl]amino]-3-[(5-methyl-1,3,4-thiadiazol-2-yl)sulfanylmethyl]-8-oxo-5-thia-1-azabicyclo[4.2.0]oct-2-ene-2-carboxylic acid](/img/structure/B13401226.png)

![racemic 5-methoxy-2-[N-n-propyl-N-2-(2-thienyl)ethylamino]tetralin hydrochloride](/img/structure/B13401235.png)

